Loureirin C
Overview
Description
Loureirin C is a dihydrochalcone compound found in dragon’s blood . It has been shown to have anti-bacterial, anti-spasmodic, anti-inflammatory, analgesic, anti-diabetic, and anti-tumor activities .
Molecular Structure Analysis
The molecular formula of Loureirin C is C16H16O4 . Its molecular weight is 272.3 . More detailed structural analysis would require specific experimental data or computational modeling.Chemical Reactions Analysis
Loureirin C has been studied for its antioxidation mechanism by radical scavenging . The density functional theory (DFT) calculations allowed researchers to elucidate the antioxidation mechanisms of Loureirin C. Fukui function analysis reveals the radical scavenging of Loureirin C by hydrogen abstraction mechanism, the complex formation by e-transfer, and radical adduct formation (RAF) mechanism .Physical And Chemical Properties Analysis
Loureirin C is a solid, white to off-white compound . The storage conditions for Loureirin C are at -20°C for 3 years and at 4°C for 2 years .Scientific Research Applications
Antifungal and Biofilm Inhibition Properties
Loureirin C exhibits significant antifungal properties, particularly against Candida albicans. It effectively inhibits the formation of C. albicans biofilms, which are known to contribute to the pathogenicity of fungal infections. This inhibition is linked to its ability to decrease cell surface hydrophobicity and suppress hyphal formation, crucial traits for the adhesion and morphological transition of C. albicans. Furthermore, Loureirin C downregulates the expression of genes related to adhesion and biofilm formation. In vivo studies using infection models further confirm its antifungal effect and low toxicity, highlighting its potential as an antifungal agent (Lin et al., 2019).
Antiplatelet and Anticoagulant Effects
Loureirin A, a related compound, demonstrates notable antiplatelet activity by inhibiting platelet activation through the impairment of the PI3K/Akt signaling pathway. This suggests its potential use in conditions where platelet aggregation and blood clotting are a concern (Hao et al., 2015).
Diabetes Management
Loureirin B, another related compound, promotes insulin secretion and shows potential in diabetes management. It appears to work by inhibiting the KATP channel, thereby facilitating the influx of calcium ions into cells. This action enhances insulin secretion, suggesting its utility in treating diabetes (Sha et al., 2018).
Neuroprotection in Ischemic Stroke
Loureirin C demonstrates neuroprotective effects in ischemic stroke models. It alleviates brain impairment caused by ischemia and reperfusion injury by inhibiting the activation of the TLR4/NF-κB pathway, a key mediator in inflammation. This effect is linked to promoting TLR4 degradation, which could make it a promising therapeuticagent for managing ischemic stroke (Xu et al., 2022).
Immunosuppressive Effects
Loureirin B exerts immunosuppressive effects by inhibiting the STIM1/Orai1 and KV1.3 channels. This action inhibits calcium ion influx and interleukin-2 secretion in T cells, suggesting its potential in treating autoimmune diseases. It provides a new understanding of the molecular mechanisms behind its immunosuppressive effects and its role as a potential lead compound for autoimmune disease therapies (Shi et al., 2021).
Scar Treatment
Loureirin B also has therapeutic effects on hypertrophic scars. It downregulates the expression of fibrosis-related molecules, inhibits scar fibroblast proliferation, and suppresses TGF-β1-induced fibrosis. This suggests its efficacy in treating pathological scars, highlighting its potential as a therapeutic compound for hypertrophic scar treatment (Bai et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-20-16-10-14(18)8-4-12(16)5-9-15(19)11-2-6-13(17)7-3-11/h2-4,6-8,10,17-18H,5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKRZXFBCWYAKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CCC(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Loureirin C |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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